molecular formula C18H23N5O3 B11469485 1-(2,6-dimethylmorpholin-4-yl)-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}ethanone

1-(2,6-dimethylmorpholin-4-yl)-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}ethanone

Cat. No.: B11469485
M. Wt: 357.4 g/mol
InChI Key: NLYTXHYZMVUDLT-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholin-4-yl)-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring substituted with dimethyl groups, a tetrazole ring, and a phenyl group with a prop-2-en-1-yloxy substituent.

Chemical Reactions Analysis

1-(2,6-Dimethylmorpholin-4-yl)-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,6-Dimethylmorpholin-4-yl)-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylmorpholin-4-yl)-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(2,6-Dimethylmorpholin-4-yl)-2-{5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}ethanone can be compared with other similar compounds, such as:

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject of scientific research and industrial applications.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]ethanone

InChI

InChI=1S/C18H23N5O3/c1-4-9-25-16-7-5-15(6-8-16)18-19-21-23(20-18)12-17(24)22-10-13(2)26-14(3)11-22/h4-8,13-14H,1,9-12H2,2-3H3

InChI Key

NLYTXHYZMVUDLT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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